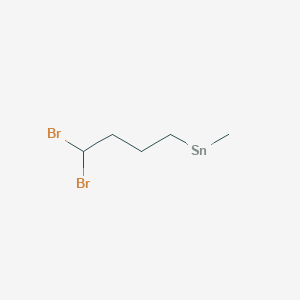
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves several steps. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods often involve continuous reaction processes using series multistage reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar aromatic ring structure but differs in its functional groups and overall molecular configuration
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a similar dichlorophenyl group but a different core structure
Properties
CAS No. |
61532-30-7 |
|---|---|
Molecular Formula |
C13H16Cl2N2O3 |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2)11(19-3)16(12(18)17(13)20-4)8-5-6-9(14)10(15)7-8/h5-7,11H,1-4H3 |
InChI Key |
SWDZCEYNSTVGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1OC)C2=CC(=C(C=C2)Cl)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
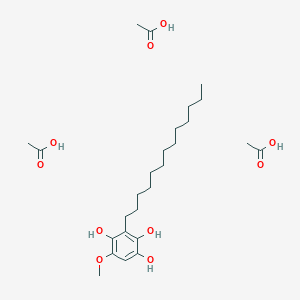
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
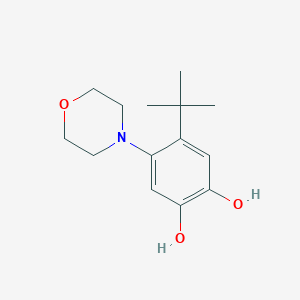
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
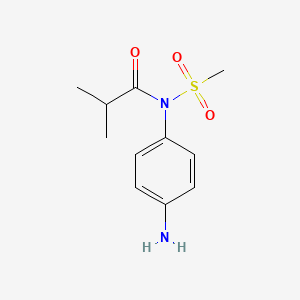
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)
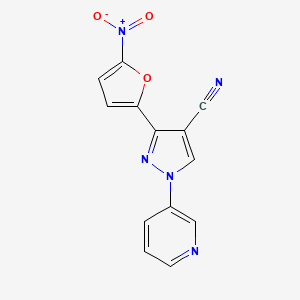
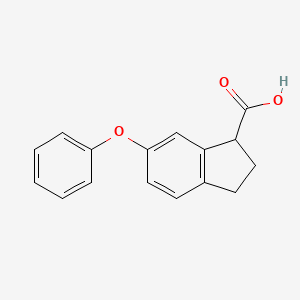
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)

